2,5-Diethoxyterephthalaldehyde

Descripción general

Descripción

2,5-Diethoxyterephthalaldehyde is a compound with a fascinating molecular structure. It belongs to the family of covalent organic frameworks (COFs) , which are crystalline porous organic polymers assembled by connecting organic building units via covalent bonds. COFs exhibit precise spatial structures and well-defined building block distributions .

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, the pristine terephthalaldehyde is replaced with 2,5-dihydroxyterephthalaldehyde (DHTA) . Subsequently, DHTA is dialkylated using ethyl (this compound, DETA) and n-butyl (2,5-dibutoxyterephthalaldehyde, DBTA) .

Molecular Structure Analysis

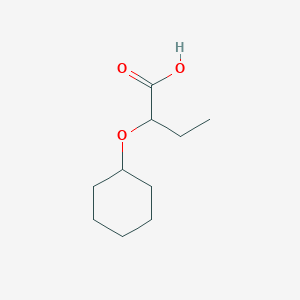

The molecular formula of this compound is C₁₆H₁₈O₆ . Its structure consists of a terephthalaldehyde core with ethoxy groups (C₂H₅O) attached at positions 2 and 5. These substituents influence the overall topology of the compound .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo condensation reactions to form covalent bonds with other molecules. The presence of ethoxy groups affects its reactivity and potential applications .

Aplicaciones Científicas De Investigación

1. Molecular Structure and Hydrogen Bonding Studies

2,5-Diethoxyterephthalaldehyde, along with related compounds, has been studied for its molecular structure and intramolecular hydrogen bonding. Borisenko, Zauer, and Hargittai (1996) investigated the molecular structure of 2,5-dihydroxyterephthalaldehyde using electron diffraction and ab initio calculations, highlighting the presence of significant intramolecular hydrogen bonding and its impact on the molecule's structure (Borisenko, Zauer, & Hargittai, 1996).

2. Applications in Optical Waveguiding

Cho et al. (2019) synthesized a blue-emissive diethyl 2,5-dihydroxyterephthalate (DDT) from 2,5-dihydroxyterephthalic acid, demonstrating its potential in optical sensors, photonic devices, and optoelectronic communication due to its strong fluorescence and ability to efficiently guide optical waves (Cho et al., 2019).

3. Covalent Organic Frameworks

Uribe-Romo et al. (2011) reported the synthesis of two new covalent organic frameworks (COFs) using 2,5-diethoxyterephthalohydrazide. These COFs, COF-42 and COF-43, feature extended two-dimensional porous frameworks with excellent chemical and thermal stability, and permanent porosity, expanding the possibilities for porous materials (Uribe-Romo et al., 2011).

4. Bio-Based Polyester Monomer Production

Zhang et al. (2015) and Yuan et al. (2019) discussed the production of 2,5-furandicarboxylic acid (FDCA), a potential replacement for terephthalic acid in polyesters like polyethylene terephthalate, from biomass-derived sources. Their work highlights the potential of this compound in advancing sustainable polymer production (Zhang et al., 2015); (Yuan et al., 2019).

Propiedades

IUPAC Name |

2,5-diethoxyterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCDZJHDWYGVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C=O)OCC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dibromo-5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3145095.png)

![2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B3145119.png)

![Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3145122.png)

![Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3145126.png)